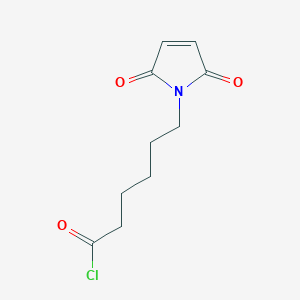

6-Maleimidocaproic chloride

Description

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride |

InChI |

InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2 |

InChI Key |

GGHVZKXIPULPLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Aminocaproic Acid (CAS: 60-32-2)

- Structure : Primary amine and carboxylic acid termini.

- Reactivity : Lacks maleimide and acyl chloride groups, limiting conjugation versatility. Primarily used as a lysine analog or linker precursor.

- Applications : Precursor for 6-maleimidocaproic acid synthesis .

6-Maleimidocaproic Acid Hydrazide (CAS: Not provided)

- Structure : Maleimide group + hydrazide (-CONHNH₂) instead of acyl chloride.

- Reactivity : Hydrazide reacts with ketones/aldehydes (e.g., in pH-sensitive drug release systems). Maleimide retains thiol specificity.

- Applications : Used in Aldoxorubicin to bind albumin via cysteine-34 .

Sulfo-EMCS (6-Maleimidocaproic Acid Sulfo-NHS Ester, CAS: 215312-86-0)

- Structure : Maleimide + sulfonated NHS ester (enhanced water solubility).

- Reactivity : NHS ester targets primary amines (e.g., lysine), while maleimide reacts with thiols. Sulfonate group improves aqueous compatibility.

- Applications : Bioconjugation in aqueous environments (e.g., antibody labeling) .

EMCH (N-ε-Maleimidocaproic Acid Hydrazide)

- Structure : Similar to 6-maleimidocaproic acid hydrazide but with a longer spacer.

- Reactivity : Extended linker reduces steric hindrance in protein-drug conjugates.

- Applications : ADC development and targeted drug delivery .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Albumin-Binding Prodrugs : this compound derivatives (e.g., Aldoxorubicin) show 100% increased survival in glioblastoma models compared to free doxorubicin, attributed to selective albumin binding and tumor-specific release .

- Bioconjugation Efficiency : Sulfo-EMCS achieves >90% conjugation efficiency in antibody-drug conjugates due to enhanced water solubility .

- Synthetic Versatility: The acyl chloride intermediate enables esterification with polyethylene glycol stearate for stealth nanoparticle coatings .

Q & A

Q. How can researchers adapt this compound for conjugating sensitive biomolecules (e.g., enzymes with labile active sites)?

- Answer:

- Site-directed conjugation: Introduce cysteine residues via mutagenesis to control attachment points.

- Protective additives: Include sucrose or glycerol (5–10% w/v) to stabilize protein structure during reactions.

- Time-resolved kinetics: Use stopped-flow systems to limit exposure time and prevent denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.